1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone
Description
Structure
3D Structure
Properties
CAS No. |
137232-66-7 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1,6-dimethyl-3-(2-methylpropyl)pyrazin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-7(2)5-9-10(13)12(4)8(3)6-11-9/h6-7H,5H2,1-4H3 |
InChI Key |
LTTGQZRCQUXHHB-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=O)N1C)CC(C)C |
Canonical SMILES |
CC1=CN=C(C(=O)N1C)CC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches for Pyrazinone Synthesis
Classical Organic Synthetic Routes to Pyrazinone Cores
The construction of the pyrazinone ring has been a subject of extensive research, leading to several reliable synthetic strategies. These methods often utilize readily available starting materials and proceed through key bond-forming reactions to yield the desired heterocyclic scaffold.
Condensation Reactions Utilizing α-Amino Acid Amides and 1,2-Dicarbonyl Compounds
One of the most fundamental and widely employed methods for the synthesis of 2(1H)-pyrazinones is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. acs.orgrsc.org This approach typically results in the formation of the N1-C6 and N4-C5 bonds of the pyrazinone ring in a single pot. rsc.org
For the specific synthesis of a 3-isobutyl-6-methyl-2(1H)-pyrazinone, a plausible pathway would involve the condensation of leucinamide with methylglyoxal. The reaction is generally carried out in the presence of a base. The subsequent N-methylation at the 1-position would then yield 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone. The regioselectivity of the initial condensation can sometimes be a challenge, potentially leading to a mixture of isomers. However, methods have been developed to control the regioselectivity, for instance, by using a 1,2-diketone mono Schiff base, which can direct the condensation to yield a single isomer. nih.gov
| Reactant 1 | Reactant 2 | Product Intermediate |
| Leucinamide | Methylglyoxal | 3-Isobutyl-6-methyl-2(1H)-pyrazinone |
Synthesis from Diketopiperazines and Their Derivatives
Diketopiperazines, which are cyclic dipeptides, serve as valuable precursors for the synthesis of 2(1H)-pyrazinones. acs.orgnih.gov These starting materials are readily prepared from the corresponding amino acids. The conversion of a diketopiperazine to a pyrazinone typically involves a dehydration reaction, which can be promoted by reagents like phosphoryl chloride. nih.gov
To synthesize a pyrazinone with the desired substitution pattern of this compound, one could envision starting from a diketopiperazine derived from leucine (B10760876) and alanine (B10760859). Treatment of this unsymmetrical diketopiperazine with phosphoryl chloride could lead to the formation of 3-isobutyl-6-methyl-2(1H)-pyrazinone. nih.gov Subsequent N-methylation would then furnish the final product. This route offers a straightforward entry to the pyrazinone core, leveraging the accessibility of amino acid starting materials.
| Diketopiperazine Precursor | Key Reagent | Product Intermediate |
| DL-Alanyl-leucyl anhydride (B1165640) | Phosphoryl chloride | 3-Isobutyl-6-methyl-2(1H)-pyrazinone |
Ring Construction via 2-Chloroketone Oximes and α-Amino Acid Esters
A less common but effective method for constructing the pyrazinone ring involves the reaction of 2-chloroketone oximes with α-amino acid esters. nih.gov This strategy leads to the formation of the N1-C2 and N4-C5 bonds of the pyrazinone core. The synthesis of the natural product deoxyaspergillic acid has been successfully achieved using this methodology. nih.gov
For the synthesis of the target molecule, a 2-chloroketone oxime bearing a methyl group would be reacted with the ethyl ester of leucine. The resulting intermediate would then undergo a series of transformations including cyclization and oxidation to afford the 3-isobutyl-6-methyl-2(1H)-pyrazinone, which can then be N-methylated.
Regioselective and Stereoselective Synthesis of Substituted Pyrazinones
Achieving regioselectivity and stereoselectivity is a critical aspect of pyrazinone synthesis, particularly when multiple reactive sites are present in the precursors. In the context of this compound, regioselectivity comes into play during the initial ring-forming reaction and the subsequent N-methylation step.
For instance, in the condensation of an unsymmetrical 1,2-dicarbonyl compound with an α-amino acid amide, the reaction can potentially yield two different regioisomers. Researchers have developed methods to control this outcome, such as modifying the reactants or reaction conditions. nih.gov
The N-methylation of a pre-formed 3-isobutyl-6-methyl-2(1H)-pyrazinone also requires regioselective control to ensure the methyl group is introduced at the N1 position. The choice of the methylating agent and reaction conditions can influence the site of alkylation.
Biosynthetic Pathways and Enzymatic Synthesis of Pyrazinones
Nature has evolved sophisticated enzymatic machinery to produce a vast array of complex molecules, including pyrazinones. Understanding these biosynthetic pathways not only provides insight into the natural world but also offers opportunities for chemoenzymatic synthesis.
Nonribosomal Peptide Synthetase (NRPS) Mediated Biosynthesis
The biosynthesis of many pyrazinone natural products is mediated by large, modular enzymes known as nonribosomal peptide synthetases (NRPSs). acs.orgnih.govnih.gov These enzymatic assembly lines are responsible for the stepwise condensation of amino acids to form a dipeptide intermediate, which is then released and cyclized to form the pyrazinone core. nih.govnih.gov
The biosynthesis of a compound like this compound would likely involve an NRPS that selects and activates leucine and alanine. The NRPS machinery would catalyze the formation of a leucyl-alanine dipeptide. A key feature in the biosynthesis of many N-methylated peptides is the presence of an N-methyltransferase (MT) domain within the NRPS module. This domain would catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the nitrogen atom of the alanine residue before or after peptide bond formation. Finally, a terminal reductase (R) domain would reductively release the dipeptide aldehyde, which then undergoes spontaneous cyclization and oxidation to form the this compound ring. nih.gov The biosynthesis of coralinone, a 3-isobutyl-6-isopropyl-5-methylpyrazin-2(1H)-one, is a known example of an NRPS-PKS hybrid system that installs a methyl group on the pyrazinone ring. acs.orgnih.gov
| NRPS Domain | Function | Substrate/Product |
| Adenylation (A) | Selects and activates amino acid | Leucine, Alanine |
| Thiolation (T) or Peptidyl Carrier Protein (PCP) | Tethers the activated amino acid | Aminoacyl-S-PCP |
| Condensation (C) | Catalyzes peptide bond formation | Leucyl-alanyl-S-PCP |
| N-Methyltransferase (MT) | Adds a methyl group to the nitrogen | N-methyl-alanyl residue |
| Reductase (R) | Reductive release of the dipeptide | Dipeptide aldehyde |
Multi-domain NRPS Assembly Lines and Hybrid Systems
The biosynthesis of the pyrazinone core is frequently carried out by multi-domain nonribosomal peptide synthetase (NRPS) assembly lines. acs.orgacs.org These large enzymatic complexes construct peptides from amino acid precursors without the use of ribosomes. researchgate.net A common pathway for producing 3,6-disubstituted pyrazinones involves a dimodular NRPS. nih.govnih.gov
The process is a sequence of coordinated actions by different domains within each module:
Adenylation (A) domain: This domain selects a specific amino acid and activates it by converting it to an aminoacyl-AMP intermediate. researchgate.net
Thiolation (T) domain: Also known as a peptidyl carrier protein (PCP), this domain covalently tethers the activated amino acid via a 4'-phosphopantetheine (B1211885) arm. researchgate.net
Condensation (C) domain: This domain catalyzes the formation of a peptide bond between two amino acids tethered to the T domains of adjacent modules. nih.govresearchgate.net
Reductase (R) domain: Found at the end of the assembly line, this termination domain reductively releases the newly formed dipeptide from the T domain as a dipeptide aldehyde. acs.orgnih.gov
In the context of this compound, the NRPS assembly line would likely utilize leucine and alanine as precursors to form the isobutyl and one of the methyl groups, respectively. The second methyl group is an N-alkylation, which could occur as a post-modification step. The dipeptide aldehyde, once released, can then undergo spontaneous cyclization to form a dihydropyrazinone, which is subsequently oxidized to the final pyrazinone product. acs.orgnih.gov Some NRPS systems are hybrids, incorporating polyketide synthase (PKS) modules to generate even greater structural diversity. acs.org
Table 1: Key Domains in NRPS Assembly Lines for Pyrazinone Synthesis
| Domain | Function |
|---|---|
| Adenylation (A) | Selects and activates a specific amino acid. researchgate.net |
| Thiolation (T) / Peptidyl Carrier Protein (PCP) | Covalently tethers the growing peptide chain. researchgate.net |
| Condensation (C) | Catalyzes peptide bond formation. nih.govresearchgate.net |
Role of Biosynthetic Intermediates in Pyrazinone Formation
The key biosynthetic intermediate in the NRPS-mediated formation of pyrazinones is the dipeptide aldehyde. acs.orgnih.gov This reactive molecule is the direct product released from the terminal reductase (R) domain of the NRPS assembly line. nih.govnih.gov Once liberated, the dipeptide aldehyde is poised for cyclization. acs.org
The formation of the pyrazinone ring from this intermediate involves two main steps:
Spontaneous Cyclization: The aldehyde readily undergoes a nonenzymatic cyclization to form a dihydropyrazinone intermediate. acs.org
Oxidation: This cyclic imine intermediate is then oxidized to the stable, aromatic pyrazinone core. acs.orgnih.gov
Research has shown that the dipeptide aldehydes themselves can be the active form of the molecule, existing in equilibrium with the cyclic dihydropyrazinone. nih.gov The irreversible oxidation to the pyrazinone finalizes the structure. nih.gov This highlights the critical role of the dipeptide aldehyde as the direct precursor to the heterocyclic ring system. researchgate.net
NRPS-Independent Biosynthesis Routes
While NRPS assembly lines are a primary route to pyrazinones, alternative NRPS-independent pathways exist. nih.gov A notable example involves the enzyme threonine dehydrogenase (Tdh). acs.org This enzyme can initiate a pathway that generates alkylated pyrazinones from amino acid precursors. acs.orgnih.gov
The mechanism proceeds as follows:
Threonine dehydrogenase catalyzes the oxidation of L-threonine to produce L-2-amino-acetoacetate. nih.gov
This product is unstable and spontaneously decarboxylates to form aminoacetone. nih.govnih.gov
Two molecules of aminoacetone can then spontaneously condense, tautomerize, and undergo oxidation to yield 3,6-dimethyl-pyrazin-2(1H)-one. nih.gov
This pathway demonstrates a convergent strategy for forming the pyrazinone core, relying on a key enzymatic step followed by spontaneous chemical reactions. nih.gov The condensation of aminoacetone with other activated amino acids can also lead to 3,5-disubstituted pyrazinones. nih.gov
Structural Diversification through Post-Biosynthetic Modifications (e.g., Oxa-Michael Addition)
Following the formation of the core pyrazinone ring, further structural diversity can be achieved through post-biosynthetic modifications. One such transformation is the oxa-Michael addition. acs.orgnih.gov This reaction involves the addition of an alcohol or water across an activated α,β-unsaturated carbonyl system. acs.orgsookmyung.ac.kr
In the biosynthesis of certain pyrazinone metabolites, it is proposed that a cyclic imine intermediate can isomerize to create a conjugated system. sookmyung.ac.kr This allows for a nucleophilic attack by water or an alcohol (like methanol) at the β-carbon, an intermolecular oxa-Michael addition. sookmyung.ac.kr Subsequent oxidation steps would then yield hydroxylated or methoxylated pyrazinone derivatives. acs.orgsookmyung.ac.kr Although this reaction often requires a strong base to generate a reactive alkoxide, there are reports of it occurring non-catalytically in biosynthetic pathways. acs.orgsookmyung.ac.kr This post-biosynthetic modification represents an efficient way to generate a family of related natural products from a common precursor. acs.orgnih.gov
Strategic Derivatization and Analog Generation of Pyrazinone Scaffolds
Beyond natural biosynthesis, chemical synthesis provides strategic avenues to modify the pyrazinone scaffold, enabling the generation of diverse analogs for various applications.
Chemical Modifications at the Ring Nitrogen
The pyrazinone ring contains two nitrogen atoms, one of which is part of a lactam (amide) functionality and can be a target for chemical modification. Selective N-alkylation at the imine nitrogen (N1) is a key strategy for derivatization. nih.govrsc.org This modification can be used to introduce a variety of alkyl or substituted alkyl groups.
This selective N-alkylation is often the first step in preparing 1H-pyrazinium-3-olates, which are valuable intermediates for 1,3-dipolar cycloaddition reactions. nih.govrsc.org These reactions allow for the construction of more complex, fused heterocyclic systems. nih.gov The synthesis of N-alkylated 2-pyridones, a related class of compounds, often faces challenges with competing O-alkylation, requiring careful selection of reaction conditions to ensure selective N-alkylation. sciforum.net
Alkyl and Aryl Substituent Introduction and Manipulation at Ring Carbons
Modifying the carbon backbone of the pyrazinone ring is another critical strategy for generating analogs. This can be achieved either by building the ring from substituted precursors or by direct functionalization of a pre-formed pyrazinone core.
One of the most important synthetic approaches involves the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, a method that allows for the introduction of various substituents at the ring carbons from the outset. nih.govrsc.org Another powerful precursor-based method is the conversion of diketopiperazines (cyclodipeptides) into 2(1H)-pyrazinones. nih.govrsc.orgresearchgate.net Heating diketopiperazines, which are easily prepared from amino acids, with reagents like phosphoryl chloride can yield chloropyrazines that are subsequently converted to the desired pyrazinones. rsc.org This method allows the substituents of the initial amino acids to be incorporated into the final pyrazinone structure.
Direct C-H functionalization of the heterocyclic ring is a more modern approach. Palladium-catalyzed C-H arylation, for example, has been applied to pyridine-based heterocycles to introduce aryl groups with high regioselectivity. nih.govnih.gov Such methods could potentially be adapted for the direct arylation of the pyrazinone core, offering a streamlined route to novel analogs that would be difficult to access through traditional condensation methods. mdpi.comresearchgate.net Similarly, methods for the C-alkylation of pyrazines and pyridines using radicals or other activated species provide a template for introducing new alkyl groups onto the pyrazinone ring. rsc.orgnih.govchemistryviews.org
Table 2: Synthetic Strategies for Pyrazinone Ring Formation and Derivatization
| Strategy | Description | Key Features |
|---|---|---|
| Condensation of α-amino acid amides and 1,2-dicarbonyls | A one-pot reaction to form the pyrazinone ring. rsc.org | Allows for introduction of substituents at C-3, C-5, and C-6 based on starting materials. nih.gov |
| Conversion from Diketopiperazines | Transformation of a pre-formed cyclodipeptide into a pyrazinone. nih.gov | Utilizes readily available amino acid precursors to define ring substituents. rsc.org |
| Selective N-Alkylation | Addition of an alkyl group to the N1 position of the pyrazinone ring. nih.govrsc.org | Creates precursors for 1,3-dipolar cycloadditions and other transformations. nih.gov |
| Direct C-H Arylation/Alkylation | Catalytic functionalization of C-H bonds on the pyrazinone ring. nih.govrsc.org | Enables late-stage modification of the core scaffold without de novo synthesis. nih.govchemistryviews.org |
Synthesis of Novel Pyrazinone Analogues and Isomerssemanticscholar.orgmdpi.com
The synthesis of novel analogues and isomers of 2(1H)-pyrazinones is a significant area of research, driven by the quest for new bioactive molecules for applications in medicine and agriculture. semanticscholar.orgnih.gov Synthetic strategies often focus on modifying the substituents at the 3, 5, and 6 positions of the pyrazinone ring, leading to a diverse range of compounds with varied properties. nih.gov These methodologies range from classical organic chemistry approaches, such as condensation reactions using acyclic precursors, to advanced chemoenzymatic and biosynthetic routes. mdpi.comrsc.org
One established method for generating pyrazinone isomers involves the use of unsymmetrical diketopiperazines. nih.gov For instance, the reaction of DL-leucyl-isoleucyl anhydride with phosphoryl chloride yields a mixture from which 3-(sec-butyl)-6-isobutyl-2(1H)-pyrazinone can be isolated. rsc.org This compound is a structural isomer of the naturally occurring deoxyaspergillic acid, which is 6-(sec-butyl)-3-isobutyl-2(1H)-pyrazinone. nih.govrsc.org This approach was also fundamental in the synthesis of arglecin (B1197012) and argvalin (B1221000) analogues from DL-alanyl-leucyl anhydride and DL-alanyl-valyl anhydride, respectively. nih.gov Similarly, treating DL-leucine anhydride with phosphoryl chloride leads to the formation of flavacol (B1615448) (3,6-diisobutyl-2(1H)-pyrazinone), a symmetrical analogue, alongside a mixture of chloropyrazines. semanticscholar.orgnih.gov
Another versatile strategy for creating novel pyrazinone analogues is the Ugi four-component condensation. This method allows for the synthesis of polysubstituted pyrazinone-6-carboxamides. The reaction involves an arylglyoxal, a glyoxylic acid, an isocyanide, and a primary amine, which, after condensation and subsequent treatment with ammonia, undergoes a Davidson cyclization to yield the desired pyrazinone structure. nih.gov Researchers have also developed methods to link pharmacophores like 2′,6′-dimethyl-l-tyrosine (Dmt) to a pyrazinone platform to create novel opioidmimetics. nih.gov The synthesis starts from dipeptidyl chloromethyl ketones, which are cyclized to form Z-protected pyrazinone derivatives. nih.gov Subsequent deprotection and coupling with Boc-Dmt-OH yield the final complex analogues. nih.gov
Chemoenzymatic and biosynthetic approaches offer highly selective and environmentally friendly alternatives for synthesizing pyrazinone analogues. mdpi.comscispace.com Amine transaminases (ATAs) have been employed to mediate the key amination of α-diketone precursors to α-amino ketones. scispace.com These intermediates then undergo oxidative dimerization to form substituted pyrazines. scispace.com This biocatalytic method has been used to produce various pyrazine (B50134) analogues, with the selectivity of the enzyme controlling the final product structure. scispace.com
Furthermore, nonribosomal peptide synthetases (NRPSs) are responsible for the biosynthesis of many pyrazinone natural products. nih.govnih.gov In systems like those found in Staphylococcus aureus, a dimodular NRPS catalyzes peptide bond formation, followed by reductive release of a dipeptide aldehyde, which cyclizes and oxidizes to form the pyrazinone core. nih.gov A novel biosynthetic route has been identified in myxobacteria, where a hybrid NRPS/Polyketide synthase (PKS) gene, corA, constructs trialkylated pyrazinones such as coralinone (3-isobutyl-6-isopropyl-5-methylpyrazin-2(1H)-one). nih.gov The versatility of these enzymatic systems is highlighted by the ability of some homologues to generate derivatives of flavacol and other pyrazine-related compounds using different amino acid precursors. nih.gov
The table below summarizes various synthetic approaches for producing novel pyrazinone analogues and isomers.
| Target Compound/Analogue | Key Precursors/Reagents | Synthetic Approach |
| 3-(sec-butyl)-6-isobutyl-2(1H)-pyrazinone | DL-leucyl-isoleucyl anhydride, Phosphoryl chloride | Cyclization from unsymmetrical diketopiperazine |
| Flavacol (3,6-diisobutyl-2(1H)-pyrazinone) | DL-leucine anhydride, Phosphoryl chloride | Dehydration of diketopiperazine |
| Polysubstituted pyrazinone-6-carboxamides | Arylglyoxal, Glyoxylic acid, Isocyanide, Primary amine | Ugi four-component condensation followed by Davidson cyclization |
| Dmt-Pyrazinone Opioidmimetics | Dipeptidyl chloromethyl ketones, Boc-Dmt-OH | Cyclization and subsequent peptide coupling |
| Substituted Pyrazines | α-Diketones, Amine donor (e.g., isopropylamine) | Chemoenzymatic synthesis using transaminase (ATA) |
| Coralinone | Amino acid precursors (Valine, Leucine), SAM | Biosynthesis via hybrid NRPS/PKS enzyme (corA) |
Based on a comprehensive review of available scientific literature, there is currently no specific research data available for the compound This compound concerning its molecular mechanisms of bioactivity.
Therefore, it is not possible to provide an article on the following topics as requested, because no studies have been published that investigate the effects of this specific compound on:
Quorum Sensing Modulation and Microbial Communication
Regulation of Biofilm Formation and Microbial Virulence
Influence on Cellular Aggregation Dynamics
Enzymatic Inhibition and Receptor Interactions
Kinase and Protease Inhibition Mechanisms
Engagement with Cellular Receptors, RNA, and Proteins
Inhibition of Cell Proliferation and Induction of Apoptosis in Research Models
While the broader class of pyrazinone compounds has been studied for various biological activities, the instructions to focus solely on This compound cannot be fulfilled due to the absence of specific research on this particular molecule.
Molecular Mechanisms of Pyrazinone Bioactivity
Immunomodulatory Effects and Metabolic Pathway Interventions
Pyrazinone derivatives have been identified as potential modulators of the immune system and microbial metabolic processes. Their interactions can influence the behavior of both microbial and mammalian cells, suggesting a role in host-pathogen interactions and inflammatory responses.
Pyrazines and their derivatives, including pyrazinones, are recognized as secondary metabolites produced by various microorganisms such as bacteria and fungi. nih.gov These compounds can function as signaling molecules in processes like quorum sensing, which allows bacteria to coordinate gene expression and collective behaviors such as biofilm formation and virulence. acs.org For instance, the pyrazinone 3,5-dimethyl-pyrazin-2-ol (DPO) acts as an autoinducer in Vibrio cholerae, controlling the expression of genes related to biofilm formation and virulence. acs.org
The biosynthesis of pyrazinones in microbes often involves amino acid precursors. mdpi.com For example, L-threonine metabolism is a key pathway for producing the pyrazine (B50134) skeleton. nih.gov The structural diversity of naturally occurring pyrazinones, arising from different amino acid building blocks, likely contributes to their varied biological activities and roles in microbial communication. mdpi.com While the direct impact of 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone on specific microbial metabolic pathways is not documented, its structural similarity to known microbial signaling molecules suggests it could potentially interfere with or mimic these communication systems, thereby influencing microbial metabolism and behavior.
Table 1: Examples of Microbially Produced Pyrazinones and Their Known Functions
| Pyrazinone Derivative | Producing Organism (Example) | Known Function |
| 3,5-dimethyl-pyrazin-2-ol (DPO) | Vibrio cholerae | Quorum sensing autoinducer, regulates biofilm formation and virulence. acs.org |
| 2,5-dimethylpyrazine | Bacillus subtilis | Flavor compound in fermented foods, potential signaling molecule. mdpi.comresearchgate.net |
| Tetramethylpyrazine (TTMP) | Bacillus subtilis | Found in fermented foods, studied for various pharmacological effects. mdpi.com |
The immunomodulatory potential of synthetic pyrazinone derivatives has been explored in several in vitro studies. This research indicates that certain pyrazinones can influence inflammatory pathways. For example, various heterocyclic compounds, including derivatives of pyrazole and pyrimidinone, have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comjohnshopkins.edu These cytokines are key mediators of the inflammatory response.
The mechanism of action for some of these compounds involves the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, another important group of inflammatory mediators. mdpi.comjohnshopkins.edu By down-regulating the expression of these pro-inflammatory molecules, pyrazinone-related structures can exhibit anti-inflammatory effects in cellular models. johnshopkins.edu For instance, in studies using macrophage cell lines, which are crucial cells in the immune response, treatment with certain immunomodulatory compounds led to a reduction in the release of inflammatory factors when the cells were stimulated with inflammatory agents. nih.gov
While direct experimental data for this compound is not available, the established anti-inflammatory and immunomodulatory activities of other pyrazinone and pyrazole derivatives in in vitro settings suggest that this compound could potentially exert similar effects on immune cells.
Table 2: In Vitro Immunomodulatory Effects of Pyrazinone-Related Compounds
| Compound Class | Cell Line (Example) | Observed Effect | Potential Mechanism of Action |
| Pyrazolo[3,4-d]pyrimidinone derivatives | - | Inhibition of COX-2, reduction of TNF-α and IL-6. mdpi.com | Anti-inflammatory |
| Pyrazolo[1,5-a]pyrimidine derivatives | RAW264.7 macrophages | Down-regulation of TNF-α and IL-6 expression. johnshopkins.edu | Anti-inflammatory |
| General Nutraceutical Formulations | RAW264.7 macrophages | Modulation of nitric oxide (NO), IL-6, TNF-α, and MCP-1 release. nih.gov | Immunomodulatory |
Elucidation of Key Structural Features for Biological Activity
Impact of Alkyl Chain Length, Branching, and Position of Substituents
The length, branching, and position of alkyl substituents on the pyrazinone ring have been shown to significantly influence the biological activity of this class of compounds. Research on various pyrazinone analogs has demonstrated that even minor modifications to these alkyl groups can lead to substantial changes in potency and selectivity.
For instance, in a series of 3,6-disubstituted 2(1H)-pyrazinone derivatives developed as opioid receptor ligands, the length of the aminoalkyl linkers at the C3 and C6 positions was found to be a critical determinant of their activity. A specific length of the aliphatic chain between the pharmacophore and the pyrazinone ring was necessary to achieve unique µ-opioid receptor binding. This highlights the importance of the spatial relationship between key interacting moieties, which is governed by the alkyl chain length.
Furthermore, studies on other heterocyclic compounds have shown that increasing the length of an alkyl chain can enhance lipophilicity, which may improve membrane permeability and target engagement. However, an optimal length is often observed, beyond which activity may decrease due to steric hindrance or unfavorable interactions within the binding pocket.
The position of the alkyl substituent is also a key factor. For example, in a study of pyrazinoic acid analogs, substitutions at the 3 and 5 positions of the pyrazine ring were found to be more potent than substitutions at other positions, suggesting that these locations are more critical for interaction with the biological target. nih.gov Branching of the alkyl chain can also modulate activity. It has been observed in some CRF1 receptor antagonists that the binding affinity was improved when the branching point was on the carbon atom directly bonded to the pyrazinone ring. nih.gov
The following table summarizes the general trends observed for the impact of alkyl substituents on the bioactivity of heterocyclic compounds, which can be extrapolated to pyrazinones.
| Structural Modification | General Impact on Bioactivity | Rationale |
| Increasing Alkyl Chain Length | Can increase activity up to an optimal length, then decreases. | Enhanced lipophilicity and target interaction; potential for steric hindrance beyond the optimum. |
| Alkyl Chain Branching | Can increase or decrease activity depending on the specific target and binding pocket topology. | Can provide a better fit in a specific hydrophobic pocket or cause steric clashes. |
| Position of Alkyl Substituent | Activity is highly dependent on the substitution position. | Certain positions on the heterocyclic ring are critical for key interactions with the target. |
Stereochemical Influences on Pyrazinone Activity
Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one stereoisomer over another. For pyrazinone derivatives that contain chiral centers, such as those with branched alkyl substituents or substituted at specific positions on the ring, the spatial arrangement of atoms is a critical determinant of their bioactivity.
While specific studies on the stereoisomers of this compound are not extensively documented in publicly available literature, the principles of stereoselectivity are broadly applicable. The differential activity of stereoisomers can be attributed to one enantiomer fitting more snugly into the binding site of a receptor, leading to a more stable and effective interaction. The other enantiomer, being a mirror image, may not be able to achieve the same optimal binding orientation, resulting in reduced or no activity. In some cases, the "inactive" enantiomer can even be responsible for undesirable side effects. nih.gov
The significance of stereochemistry has been demonstrated in numerous classes of drugs, where the desired therapeutic effect resides in a single enantiomer. nih.gov Therefore, for any bioactive pyrazinone containing a stereocenter, it is crucial to investigate the activity of the individual enantiomers to identify the eutomer (the more active isomer) and to develop a more potent and safer therapeutic agent.
Significance of Nitrogen Substitution Patterns
The substitution pattern on the nitrogen atoms of the pyrazinone ring is another critical factor influencing biological activity. N-alkylation or N-arylation can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.
Computational Approaches in SAR Studies
Computational methods have become indispensable tools in modern drug discovery for elucidating structure-activity relationships and guiding the design of more potent and selective compounds. Molecular docking and pharmacophore modeling are two such approaches that provide valuable insights into the molecular basis of pyrazinone bioactivity.
Molecular Docking and Ligand-Target Binding Site Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific target protein. This method allows for the visualization of the binding mode and the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
For pyrazinone derivatives, molecular docking studies have been instrumental in understanding their mechanism of action at a molecular level. By docking a series of pyrazinone analogs into the active site of a target protein, researchers can rationalize the observed SAR. For example, docking studies on pyrazolone-based ligands targeting the NF-κB signaling pathway have revealed how these compounds inhibit cell proliferation by interacting with key residues in the binding site. nih.gov Similarly, docking simulations of pyrazolyl-pyrimidinones as HIV-1 inhibitors have identified crucial interactions with the active site of the viral enzyme. rjpbr.comrjsvd.com
These computational analyses can explain why certain substituents enhance activity while others diminish it. For instance, a bulky substituent might cause a steric clash with the protein, leading to a loss of activity, whereas a hydrogen bond donor at a specific position might form a crucial interaction with a key residue, resulting in enhanced potency. The insights gained from molecular docking are invaluable for the rational design of new pyrazinone derivatives with improved binding affinity and selectivity.
Pharmacophore Model Development for Pyrazinone Ligands
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Ligand-based pharmacophore modeling is particularly useful when the three-dimensional structure of the biological target is unknown.
For pyrazinone derivatives, pharmacophore models have been successfully developed to identify the key structural requirements for their activity. In a study on N3-phenylpyrazinones as corticotropin-releasing factor 1 (CRF1) receptor antagonists, a six-point pharmacophore model was generated. nih.gov This model, consisting of two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring, was able to rationalize the SAR of the series and predict the activity of new compounds. nih.gov
The development of a robust pharmacophore model involves aligning a set of active compounds and identifying the common chemical features that are essential for their biological activity. Once validated, this model can be used as a 3D query to screen virtual libraries of compounds to identify novel molecules with the desired activity. This approach significantly accelerates the discovery of new lead compounds by focusing on molecules that are most likely to be active.
The following table presents a hypothetical pharmacophore model for a class of bioactive pyrazinones based on common features found in such studies.
| Pharmacophoric Feature | Description | Potential Role in Binding |
| Hydrogen Bond Acceptor (A) | Typically a nitrogen or oxygen atom. | Forms hydrogen bonds with donor groups on the target protein. |
| Hydrogen Bond Donor (D) | Typically an N-H or O-H group. | Forms hydrogen bonds with acceptor groups on the target protein. |
| Hydrophobic Region (H) | Non-polar groups such as alkyl or aryl substituents. | Interacts with hydrophobic pockets in the binding site. |
| Aromatic Ring (R) | Aromatic systems like a phenyl group. | Can engage in pi-pi stacking or hydrophobic interactions. |
Structure Activity Relationship Sar and Structural Determinants of Bioactivity for Pyrazinones
Core Scaffold Modifications and Bioisosteric Replacements
Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying the physicochemical and pharmacological properties of a lead compound, such as 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone, without significantly altering the chemical structure responsible for its biological activity. spirochem.com This approach involves substituting specific atoms or groups with others that possess similar steric, electronic, or conformational properties. cambridgemedchemconsulting.com The goal is to optimize potency, selectivity, metabolic stability, and other pharmacokinetic parameters. spirochem.comnih.gov For the pyrazinone scaffold, bioisosteric replacements can be strategically applied to its various substituents and the core heterocycle itself.
Replacement of the C3-Isobutyl Group:
The isobutyl group at the C3 position is a key lipophilic substituent. Its size, shape, and flexibility can be critical for binding to a biological target. Bioisosteric modifications of this group can probe the steric and electronic requirements of the binding pocket. For instance, in the development of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs), modifications at the C3-position of the 2(1H)-pyrazinone ring were explored to enhance inhibitory activity. acs.org Strategies for replacing the isobutyl group in this compound could include the introduction of other alkyl groups, cycloalkyl moieties, or groups containing heteroatoms to modulate lipophilicity and introduce new hydrogen bonding capabilities.
Table 1: Potential Bioisosteric Replacements for the C3-Isobutyl Group
| Original Group | Bioisosteric Replacement | Rationale | Potential Impact |
|---|---|---|---|
| Isobutyl | Cyclopentyl | Introduces conformational rigidity; maintains lipophilicity. | May improve binding affinity and metabolic stability. |
| Isobutyl | sec-Butyl | Alters branching pattern, probing steric tolerance. | Can influence binding orientation and potency. |
| Isobutyl | 2-Methoxyethyl | Reduces lipophilicity; introduces a potential hydrogen bond acceptor. | May improve solubility and pharmacokinetic profile. |
Modification of the N1 and C6-Methyl Groups:
The C6-methyl group contributes to the steric bulk and electronic environment of the pyrazinone ring. Its replacement can fine-tune the molecule's fit within a binding site. For example, studies on pyrazinone-based inhibitors have shown that even small modifications, such as the introduction of a methyl group at the 6-position, can significantly increase activity against specific mutants of a target enzyme. acs.org
Table 2: Potential Bioisosteric Replacements for N1 and C6-Methyl Groups
| Position | Original Group | Bioisosteric Replacement | Rationale | Potential Impact |
|---|---|---|---|---|
| N1 | Methyl | Hydrogen | Introduces a hydrogen bond donor capability. | May form new interactions with the target, enhancing affinity. |
| N1 | Ethyl | Increase steric bulk | Probes the size limitations of the binding pocket near N1. | Could enhance van der Waals interactions or cause steric clash. |
| C6 | Methyl | Ethyl | Increases steric bulk at C6. | May improve activity by optimizing the fit in a hydrophobic pocket. |
Bioisosteric Replacement of the Pyrazinone Core:
The pyrazinone ring itself can be considered a "biologically privileged" scaffold and can be replaced by other heterocyclic systems to explore new chemical space and intellectual property opportunities. rsc.orgmdpi.com The choice of a replacement heterocycle is guided by its ability to mimic the spatial arrangement of key functionalities, such as hydrogen bond donors and acceptors, and lipophilic substituents. For instance, replacing a pyrimidine (B1678525) ring with a pyrazinone moiety has been a successful strategy in the design of influenza PB2 inhibitors. rsc.org Similarly, pyridazinone and pyridopyrazinone cores have been investigated as alternative scaffolds in the development of potent enzyme inhibitors. kent.ac.uk
Table 3: Potential Bioisosteric Replacements for the Pyrazinone Ring
| Original Scaffold | Bioisosteric Replacement | Rationale | Potential Impact |
|---|---|---|---|
| 2(1H)-Pyrazinone | Pyridazin-3(2H)-one | Maintains a 6-membered aromatic ring with a lactam-like feature. Alters the position of the second nitrogen atom. | May change the hydrogen bonding pattern and dipole moment, affecting target interaction and solubility. |
| 2(1H)-Pyrazinone | Pyridin-2(1H)-one | Removes one nitrogen atom, reducing hydrogen bond acceptor count. | Could simplify synthesis and alter electronic distribution, impacting target affinity and ADME properties. |
| 2(1H)-Pyrazinone | 1,2,4-Triazin-3(2H)-one | Introduces an additional nitrogen atom into the ring. | May create new interaction points, improve solubility, and modulate metabolic pathways. |
These bioisosteric replacement strategies represent rational approaches to the optimization of this compound. Each modification provides a means to systematically probe the structure-activity relationships and refine the compound's properties to achieve a desired biological and pharmacological profile.
Emerging Research Areas and Future Perspectives in Pyrazinone Chemistry
Exploration of Uncharted Pyrazinone Chemical Space and Biosynthetic Diversity
The "small molecule universe," which encompasses all synthetically feasible organic molecules under 500 Daltons, is estimated to contain over 10^60 structures, a vast frontier for molecular discovery. nih.gov Within this immense chemical space, pyrazinones represent a class of compounds with significant untapped potential. The exploration of this uncharted territory is largely driven by advances in genomics and metabolomics.
Genome mining has revealed a wealth of putative gene clusters predicted to encode for pyrazinone biosynthesis, suggesting that the known structural diversity is just the tip of the iceberg. acs.orgnih.gov For instance, analysis of myxobacteria identified 110 putative gene clusters for trialkylated pyrazinones, indicating a broad and unexplored chemical space within this phylum alone. acs.orgnih.gov The biosynthetic machinery for pyrazinones is remarkably diverse, contributing to the wide range of structures observed in nature. The pyrazinone core is often formed through the condensation of two amino acids via a multidomain nonribosomal peptide synthetase (NRPS) assembly line. acs.orgnih.govacs.org However, variations in this process lead to significant structural diversity.
Key Biosynthetic Strategies for Pyrazinones:
| Biosynthetic Pathway | Producing Organism (Example) | Key Features | Reference |
|---|---|---|---|
| Multidomain NRPS | Staphylococcus aureus | Condenses two amino acids, followed by reductive release of an aldehyde and nonenzymatic cyclization. | nih.gov |
| Monomodular NRPS | Pseudomonas sp. | A single NRPS module generates the pyrazinone core structure. | nih.gov |
| Hybrid NRPS/PKS | Corallococcus exiguus (Myxobacteria) | A hybrid system uniquely constructs trialkylated pyrazinones like coralinone. acs.orgnih.gov | acs.orgnih.gov |
| Amino Acid & Aminoacetone Condensation | Vibrio cholerae, E. coli | Pyrazinones are formed from amino acids and aminoacetone, an oxidative byproduct of threonine. | nih.gov |
This biosynthetic diversity, highlighted by the varied domain organization in NRPS/PKS gene clusters, implies that a vast number of structurally and functionally distinct pyrazinones await discovery. acs.orgnih.gov Exploring these uncharted areas of chemical space holds the promise of identifying novel pyrazinone-based molecules with unique biological activities. nih.gov
Development of Novel Synthetic Strategies for Structurally Complex Pyrazinone Analogues
The synthesis of pyrazinones and their analogues has been a subject of extensive study, driven by their presence in bioactive natural products. mdpi.comrsc.org Research has produced a variety of synthetic pathways, which can be broadly categorized based on the method of ring construction. mdpi.com These strategies are crucial for generating structurally complex analogues of compounds like 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone for structure-activity relationship (SAR) studies. nih.gov
One major approach involves the construction of the pyrazinone ring from acyclic precursors, particularly those derived from α-amino acids. rsc.org A foundational method involves the condensation of two compounds, where one provides N-1, C-5, and C-6, and the other provides C-2 and C-3, followed by cyclization. rsc.org More advanced strategies have since been developed to create polysubstituted and structurally intricate pyrazinones.
Selected Novel Synthetic Strategies for Pyrazinone Analogues:
| Synthetic Strategy | Description | Key Features | Reference |
|---|---|---|---|
| Ugi Four-Component Condensation | An Ugi reaction between an arylglyoxal, a glyoxylic acid, an isocyanide, and a primary amine, followed by a Davidson cyclization in the presence of ammonia. | Efficiently produces polysubstituted pyrazinone-6-carboxamides. | rsc.org |
| Fusion to a Pyrrole Derivative | A palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamide can be directed to form a pyrrolo[1,2-a]pyrazine scaffold. | The reaction outcome is dependent on the specific palladium catalyst used. | mdpi.com |
| Modification of Diketopiperazines | Unsymmetrical diketopiperazines (e.g., dl-leucyl-isoleucyl anhydride) are treated with reagents like phosphoryl chloride to induce dehydration and form the pyrazinone ring. | Allows for the synthesis of isomers of naturally occurring pyrazinones, such as deoxyaspergillic acid. nih.gov | nih.gov |
| Multicomponent Reactions (MCRs) | Various MCRs have been employed to construct the dihydropyrrolopyrazinone scaffold, offering a streamlined approach to complex structures. | Provides high efficiency and atom economy in generating diverse pyrazinone derivatives. | mdpi.com |
These innovative synthetic methods enable chemists to systematically modify the pyrazinone core, creating libraries of analogues for biological screening and the development of molecules with tailored properties. rsc.orgnih.gov
Investigation of Pyrazinones as Modulators of Host-Microbe Interactions
Pyrazinones are emerging as a significant class of signaling molecules that mediate complex interactions between microbes and their hosts. acs.org Found in the human microbiome, these compounds can influence bacterial behavior and elicit immunological responses in human tissues. nih.gov The ability of microbes to attach to host receptors is a critical first step in infection, and pyrazinones can play a key role in regulating the processes that follow. mdpi.com
Examples of Pyrazinones in Host-Microbe Interactions:
| Pyrazinone Compound | Producing Organism | Biological Role | Reference |
|---|---|---|---|
| Coralinone | Corallococcus exiguus | Promotes cellular aggregation by enhancing extracellular matrix secretion. | acs.orgnih.gov |
| 3,6-dimethylpyrazin-2(1H)-one | Enterohemorrhagic E. coli | Acts as Autoinducer-3 (AI-3), essential for pathogenesis. | nih.gov |
| Phevalin, Tyrvalin, Leuvalin | Staphylococcus aureus | Produced by a conserved NRPS; may play a role in skin colonization and interspecies interactions. nih.gov | nih.gov |
| General Pyrazinones | Vibrio cholerae | Control biofilm formation through quorum sensing. | nih.gov |
The discovery that pyrazinones exert diverse immunological effects on human tissues highlights their importance beyond inter-bacterial communication. acs.orgnih.gov Understanding how these molecules modulate host-microbe interactions opens new avenues for developing anti-infective therapies that target bacterial signaling rather than viability, potentially reducing the pressure for antibiotic resistance. acs.org
Rational Design of Pyrazinone-Based Molecular Probes for Biological Systems
The structural versatility of the pyrazinone scaffold makes it an attractive platform for the rational design of molecular probes and therapeutic agents. Rational design involves modifying a core structure with specific functional groups to optimize its interaction with a biological target, thereby enhancing efficacy and fine-tuning its pharmacological profile. nih.gov
The pyrazinone ring can be systematically substituted at various positions to alter properties such as lipophilicity, which can enhance interactions with cell membranes and improve resistance to enzymatic degradation. rsc.org This approach has been successfully applied to develop pyrazinone-containing molecules with a wide range of biological activities, including enzyme inhibitors and receptor antagonists. rsc.org For example, pyrazinone derivatives have been developed as potent antagonists of the corticotropin-releasing factor-1 (CRF₁) receptor, which is associated with depression and anxiety disorders. rsc.org
In another application, the pyrazinone platform was used to create dimeric opioid analogues. nih.gov By linking opioid message domains (like H-Dmt) to the 3 and 6 positions of the pyrazinone ring via alkyl chains of varying lengths, researchers could precisely control the spatial conformation of the molecule. nih.gov This rational design led to compounds with exceptionally high affinity for the µ-opioid receptor. nih.gov Similarly, the related pyrazoline scaffold has been used in a hybridization strategy to design dual EGFR/HER2 inhibitors for breast cancer therapy, demonstrating the power of using these heterocyclic cores to create targeted agents. nih.govnih.gov The continued exploration of pyrazinone molecular design holds significant promise for developing novel probes and therapeutics for a wide range of biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
